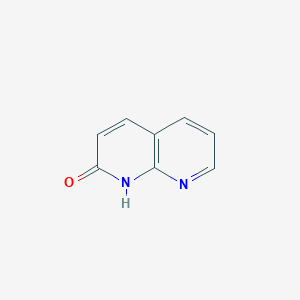

1,8-Naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305955 | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-09-1 | |

| Record name | 15936-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Landscape of the 1,8-Naphthyridin-2(1H)-one Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound scaffold, offering crucial data and methodologies for researchers engaged in the development of drugs based on this promising core.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecular scaffold is paramount for successful drug design and development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The following table summarizes the key physicochemical data for the this compound scaffold.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 197-199 °C | --INVALID-LINK-- |

| Calculated LogP (for 1-methyl derivative) | 0.8 | --INVALID-LINK-- |

| Aqueous Solubility | Data not readily available in the literature. | |

| pKa | Data not readily available in the literature. | |

| Crystal Structure | Data for derivatives are available, but not for the parent scaffold.[1][2] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and for optimizing drug candidates. The following sections detail standard experimental protocols for the determination of key physicochemical parameters.

Melting Point Determination

The melting point of a compound is a fundamental physical property that provides an indication of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's permeability across biological membranes and its binding to plasma proteins.

Methodology: Shake-Flask Method for LogP Determination

-

Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared. The two phases are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the this compound scaffold is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the prepared sample solution is mixed with a precise volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of the solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many this compound derivatives, the pKa value is critical as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the this compound is dissolved in a suitable solvent (e.g., water, methanol-water mixture).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathways and Biological Activities

Derivatives of the this compound scaffold have been shown to modulate various signaling pathways, underscoring their therapeutic potential.

TLR4/Myd88/NF-κB Signaling Pathway

Certain 1,8-naphthyridin-2-carboxamide derivatives have demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway in microglial cells. This pathway is a key player in the innate immune response and its dysregulation is implicated in various neuroinflammatory diseases.

Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by this compound derivatives.

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[3] The CB2 receptor is primarily expressed in immune cells and its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for the treatment of various inflammatory and autoimmune diseases.

Caption: Agonistic activity of this compound derivatives on the CB2 receptor.

Phosphodiesterase IV (PDE IV) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones have been reported as selective inhibitors of phosphodiesterase IV (PDE IV).[4] PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory and immune responses. Inhibition of PDE IV leads to increased intracellular cAMP levels, resulting in anti-inflammatory and bronchodilatory effects.

Caption: Inhibition of PDE IV by this compound derivatives.

ADME Properties and Drug-Likeness

The ADME properties of the this compound scaffold can be modulated through chemical modifications. For instance, adjustments to lipophilicity by introducing various substituents have been shown to improve pharmaceutical properties such as passive membrane permeability and aqueous solubility.[5]

Computational tools are often employed in the early stages of drug discovery to predict the ADME properties and drug-likeness of novel compounds. The SwissADME web tool, for example, can be used to evaluate parameters such as oral bioavailability and compliance with Lipinski's rule of five. Studies on certain 1,8-naphthyridine derivatives have shown that they possess drug-like characteristics and have the potential for good oral absorption.[6]

The following workflow illustrates a general approach to assessing the ADME properties of novel this compound derivatives.

Caption: General workflow for the assessment of ADME properties of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. This guide has provided a summary of its core physicochemical properties, detailed experimental protocols for their determination, and an overview of the signaling pathways modulated by its derivatives. A comprehensive understanding and systematic evaluation of these fundamental properties are essential for medicinal chemists to successfully design and optimize this compound-based drug candidates with improved efficacy and favorable pharmacokinetic profiles. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.

References

- 1. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The Multifaceted Biological Activities of 1,8-Naphthyridin-2(1H)-one Derivatives: A Technical Guide

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and kinase inhibitory properties of these derivatives, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of recent findings, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization and the activity of topoisomerase II, an enzyme critical for DNA replication.[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various this compound derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Halogenated 1,8-naphthyridine-3-carboxamide Derivatives | |||

| Compound 47 | MIAPaCa (Pancreatic Cancer) | 0.41 | [3] |

| K-562 (Leukemia) | 0.77 | [3] | |

| Compound 36 | PA-1 (Ovarian Cancer) | 1.19 | [3] |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl Derivatives | |||

| Compound 29 | PA-1 (Ovarian Cancer) | 0.41 | [3] |

| SW620 (Colon Cancer) | 1.4 | [3] | |

| C-2 Naphthyl Substituted Derivatives | |||

| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [2] |

| HL-60 (Leukemia) | 1.5 | [2] | |

| PC-3 (Prostate Cancer) | 2.7 | [2] | |

| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [2] |

| HL-60 (Leukemia) | 0.8 | [2] | |

| PC-3 (Prostate Cancer) | 11.4 | [2] | |

| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [2] |

| HL-60 (Leukemia) | 0.1 | [2] | |

| PC-3 (Prostate Cancer) | 5.1 | [2] | |

| Miscellaneous Derivatives | |||

| Compound 9b | HepG2 (Liver Cancer) | 0.048 (M) | [4] |

| Colchicine (Reference) | HeLa (Cervical Cancer) | 23.6 | [2] |

| HL-60 (Leukemia) | 7.8 | [2] | |

| PC-3 (Prostate Cancer) | 19.7 | [2] |

Antimicrobial Activity

The 1,8-naphthyridine core is historically significant in the development of antimicrobial agents, with nalidixic acid being a foundational member of the quinolone class of antibiotics.[5] Modern derivatives of this compound continue to show promise in combating bacterial and mycobacterial infections. Some derivatives exhibit direct antimicrobial activity, while others act as modulators, enhancing the efficacy of existing antibiotics against multi-resistant bacterial strains.[6][7][8]

Quantitative Antimicrobial Susceptibility Data

The antimicrobial potential of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Activity | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 | No direct antibacterial activity | [6][7] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 | No direct antibacterial activity | [6][7] |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | Prominent anti-tuberculosis activity | [9][10] |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | Moderate to good anti-tuberculosis activity | [9] |

Kinase Inhibition

A significant area of investigation for this compound derivatives is their activity as kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Notably, derivatives of this scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR and c-Met signaling pathways.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[11] Certain benzo[h][12][13]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective mTOR inhibitors. For example, Torin2, a derivative of this class, exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates significant selectivity over other kinases.[14][15]

c-Met Inhibition

The c-Met receptor tyrosine kinase is another important target in cancer therapy. 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[16] Structure-activity relationship studies have shown that specific substitutions on the naphthyridine core are crucial for potent c-Met inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][17][18]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound.

-

Serial Dilution: Dispense 100 µL of broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

References

- 1. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. [PDF] Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

A Technical Guide to the Spectroscopic Characterization of the 1,8-Naphthyridin-2(1H)-one Core

Audience: Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] The 1,8-naphthyridin-2(1H)-one core, in particular, is a key structural component in various pharmacologically active agents, including selective inhibitors for enzymes like sphingomyelin synthase 2 (SMS2).[2][3] A thorough spectroscopic characterization is fundamental for structural elucidation, purity assessment, and understanding the structure-activity relationships of novel derivatives.

This technical guide provides an in-depth overview of the standard spectroscopic techniques used to characterize the this compound core. It includes summaries of expected quantitative data, detailed experimental protocols, and visualizations of the core structure and analytical workflows.

Molecular Structure and Numbering

The systematic characterization of the this compound core relies on the unambiguous assignment of signals to specific atoms within the molecule. The standard IUPAC numbering scheme is essential for correlating NMR data.

Caption: IUPAC numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments provides detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. Protons on the aromatic rings of the naphthyridinone core typically appear in the deshielded region (δ 7.0-9.0 ppm). The N-H proton is often broad and its chemical shift is solvent-dependent.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| H3 | 6.5 - 7.0 | d (doublet) | J3,4 = 9.0 - 10.0 |

| H4 | 7.5 - 8.0 | d (doublet) | J4,3 = 9.0 - 10.0 |

| H5 | 7.2 - 7.6 | dd (doublet of d) | J5,6 = 7.5 - 8.5, J5,7 = 1.5 - 2.0 |

| H6 | 7.8 - 8.2 | dd (doublet of d) | J6,5 = 7.5 - 8.5, J6,7 = 4.0 - 5.0 |

| H7 | 8.5 - 8.8 | dd (doublet of d) | J7,6 = 4.0 - 5.0, J7,5 = 1.5 - 2.0 |

| N1-H | 11.0 - 12.5 (in DMSO-d₆) | br s (broad s) | - |

Note: Chemical shifts are highly dependent on the solvent and the presence of substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons. The carbonyl carbon (C2) is the most deshielded, typically appearing around 160-165 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C3 | 120 - 125 |

| C4 | 138 - 142 |

| C4a | 118 - 122 |

| C5 | 115 - 120 |

| C6 | 135 - 140 |

| C7 | 150 - 155 |

| C8a | 145 - 150 |

Note: Assignments are typically confirmed using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the this compound core, the most characteristic absorptions are the N-H and C=O stretching vibrations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C and C=N Ring Stretches | 1550 - 1620 | Strong-Medium |

| Aromatic C-H Bending | 750 - 900 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridinone core. The position of the maximum absorbance (λmax) is sensitive to substituents on the ring system.

| Solvent | Typical λmax (nm) | Transition Type |

| Ethanol / Methanol | 280 - 290, 330 - 350 | π → π |

| Dichloromethane | 285 - 295, 340 - 360 | π → π |

| Acetonitrile | 280 - 290, 330 - 350 | π → π* |

Note: Electron-donating or withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in λmax.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules, typically showing a strong signal for the protonated molecule [M+H]⁺.

| Core Structure | Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

| This compound | C₈H₆N₂O | 146.0480 | 147.0553 |

Experimental Protocols

Reproducible data requires standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with 16 to 64 scans, ensuring proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the internal standard.[1]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Create a series of dilutions (e.g., 1 µM to 100 µM) from the stock solution.[1]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Measure the absorbance of each diluted sample over the desired wavelength range (e.g., 200-600 nm). Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).[1]

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent suitable for ESI, such as methanol or acetonitrile.[1]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight.

Workflow and Data Interpretation

The characterization of a new this compound derivative follows a logical workflow to ensure complete and accurate structural confirmation.

Caption: Logical workflow for the spectroscopic characterization of a novel compound.

The combination of these techniques provides complementary information. MS confirms the molecular formula, IR identifies key functional groups (C=O, N-H), UV-Vis characterizes the conjugated system, and detailed NMR analysis establishes the precise atomic connectivity and completes the structural assignment.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to 1,8-Naphthyridin-2(1H)-one in Medicinal Chemistry

For Immediate Release

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple biological targets, offer a significant advantage in the development of novel therapeutics. Among these, the 1,8-naphthyridin-2(1H)-one core has emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic compound that has garnered substantial interest from researchers globally due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, and anti-malarial agents.[1] However, it is their potential as anticancer agents that has drawn the most significant attention, with derivatives showing activity against various cancer cell lines and targeting critical cellular pathways.[2][3][4]

Quantitative Analysis of Anticancer Activity

The potency of this compound derivatives as anticancer agents is best illustrated through quantitative data, primarily half-maximal inhibitory concentration (IC50) values. These values, collated from various studies, demonstrate the efficacy of these compounds against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |

| Compound 17 | KB (Oral) | 3.7 | [5] |

| Compound 22 | SW-620 (Colon) | 3.0 | [5] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [6] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [6] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |

| Compound 29 | SW620 (Colon) | 1.4 | [6] |

| Compound 16 | HeLa (Cervical) | 0.7 | [7] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [7] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [7] |

| Compound 40 | Various | Submicromolar | [8] |

Key Mechanisms of Action

Research has identified several key mechanisms through which this compound derivatives exert their anticancer effects. Two of the most prominent are the inhibition of topoisomerase II and the disruption of tubulin polymerization.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like DNA replication and chromosome segregation.[9] Some 1,8-naphthyridine derivatives act as topoisomerase II poisons, stabilizing the transient enzyme-DNA cleavage complex.[10] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of 1,8-Naphthyridin-2(1H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, and specifically the 1,8-naphthyridin-2(1H)-one core, represents a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2] These compounds have garnered significant interest for their therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][3] This in-depth technical guide serves to elucidate the primary mechanisms of action through which these compounds exert their effects, providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Research has revealed that this compound derivatives can modulate a variety of biological targets. The versatility of this scaffold allows for substitutions at multiple positions, leading to compounds with high affinity and selectivity for different proteins.[2] The principal mechanisms of action identified in the literature include cannabinoid receptor agonism, kinase inhibition, poly (ADP-ribose) polymerase (PARP) inhibition, and phosphodiesterase (PDE) inhibition.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives and related analogs against their key molecular targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinities

| Compound ID | R1 Substituent | R3 Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |

| 1 | N-ethyl morpholino | Carboxamide | >1000 | 7.26 | >137 | [4] |

| A1 | Benzyl | N-(cis-4-methylcyclohexyl)carboxamide | 235 | 1.1 | 213 | [5] |

| A2 | 4-Fluorobenzyl | N-(cis-4-methylcyclohexyl)carboxamide | 302 | 1.5 | 201 | [5] |

| 14 | Benzyl | N-(trans-4-carboxycyclohexyl)carboxamide | 420 | 2.1 | 200 | [5] |

| JT11 | Not Specified | Carboxamide Derivative | >10000 | 25.4 | >393 | [6] |

Table 2: Kinase Inhibitory Activities

| Compound ID | Target Kinase | IC50/EC50 (nM) | Assay Type | Reference |

| Torin1 | mTOR | 2 (mTORC1), 10 (mTORC2) | Cellular | [7][8] |

| Torin2 | mTOR | 0.25 | Cellular | [9] |

| Compound 2t | c-Met | 2600 | Biochemical | [10] |

| LAH-1 Analog | c-Met | 49 | Biochemical | [11][12] |

Table 3: PARP-1 Inhibitory Activities

| Compound ID | Scaffold | IC50 (nM) | Reference |

| Olaparib | Phthalazinone | 5 | [13] |

| Analog 1 | Benzo[c][14][15]naphthyridin-6(5H)-one | 311 | Not explicitly in provided text |

| B8 | Novel ATR/PARP Dual Inhibitor | 0.38 | [16] |

Table 4: Phosphodiesterase 4 (PDE4) Inhibitory Activities

| Compound ID | Scaffold | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |

| YM-10335 Analog | This compound | Selective for PDE4 | Not Specified | [17] |

| Compound 11e | Dialkyloxyphenyl hybrid | 2.82 | Not Specified | [18] |

| Compound 8 | Pyridine-3-yl substituted | Not Specified | 1880 | [19] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound compounds.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptors.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Radioligand: [3H]CP-55,940.

-

Non-labeled competitor (for non-specific binding): WIN-55,212-2.

-

Test compounds (this compound derivatives).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected HEK-293 cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to the respective wells:

-

Total Binding: Binding buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-labeled competitor, radioligand, and cell membrane suspension.

-

Competitive Binding: Test compound at various concentrations, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.

Materials:

-

Active, recombinant mTOR enzyme.

-

Kinase buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4.

-

Substrate: Inactive S6K protein or 4E-BP1.

-

ATP.

-

Test compounds.

-

SDS-PAGE and Western blotting reagents.

-

Phospho-specific antibodies (e.g., anti-phospho-S6K).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant mTOR enzyme, and the substrate protein.

-

Inhibitor Addition: Add the test compound at various concentrations or a vehicle control (DMSO).

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate.

-

Analysis: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

PARP-1 Activity Assay (Chemiluminescent)

This protocol assesses the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histone-coated 96-well plates.

-

PARP assay buffer.

-

Activated DNA.

-

Biotinylated NAD+.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent HRP substrate.

-

Test compounds.

-

Luminometer.

Procedure:

-

Reaction Setup: To the histone-coated wells, add PARP assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.

-

Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the poly(ADP-ribosyl)ation of histones.

-

Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Signal Generation: After another wash, add the chemiluminescent HRP substrate.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: The light output is proportional to PARP-1 activity. Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.

Signaling Pathways and Visualizations

Understanding the downstream consequences of target modulation is critical for predicting the therapeutic effects and potential side effects of this compound compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds.

Cannabinoid Receptor 2 (CB2) Signaling

Activation of the G-protein coupled CB2 receptor, primarily expressed on immune cells, by this compound agonists can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can modulate downstream effectors like protein kinase A (PKA) and influence cytokine release and immune cell migration.

Caption: Agonist binding to the CB2 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating immune cell function.

mTOR Signaling Pathway Inhibition

1,8-Naphthyridine-based compounds like Torin1 and Torin2 are ATP-competitive inhibitors of mTOR, a central regulator of cell growth, proliferation, and survival. By blocking mTOR kinase activity, these compounds inhibit both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.

Caption: 1,8-Naphthyridinone-based inhibitors block both mTORC1 and mTORC2, disrupting the PI3K/Akt/mTOR signaling axis and thereby inhibiting protein synthesis and cell growth.

PARP-1 Inhibition and DNA Repair

Certain benzo[c][14][15]naphthyridin-6(5H)-one derivatives act as inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Caption: Inhibition of PARP-1 by naphthyridinone compounds prevents the repair of DNA single-strand breaks, leading to the accumulation of genomic damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

Phosphodiesterase 4 (PDE4) Inhibition

Substituted 1,8-naphthyridin-2(1H)-ones can act as selective inhibitors of PDE4, an enzyme that degrades the second messenger cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade leads to the phosphorylation of transcription factors like CREB, ultimately resulting in the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.

Caption: this compound inhibitors of PDE4 increase intracellular cAMP levels, leading to PKA activation and the modulation of gene expression to produce an anti-inflammatory effect.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective modulators of key biological targets. The mechanisms of action, including cannabinoid receptor agonism, and inhibition of kinases, PARP, and PDE, highlight the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activities into effective clinical therapies.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]

- 4. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Novel ATR/PARP1 Dual Inhibitors Demonstrate Synergistic Antitumor Efficacy in Triple‐Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Initial Structure-Activity Relationship (SAR) Studies of 1,8-Naphthyridin-2(1H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of these analogs, focusing on their anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Core Structure

The foundational structure for the analogs discussed in this guide is the this compound core. Variations in substituents at different positions of this core structure lead to significant differences in biological activity.

Anticancer Activity and Structure-Activity Relationship

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as various protein kinases.[1][2][3]

Cytotoxicity against Human Cancer Cell Lines

A key aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a critical metric in these assessments, representing the concentration of a drug that is required for 50% inhibition in vitro.

A study on a series of 1,8-naphthyridine derivatives evaluated their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay.[4] The results of this study are summarized in the table below, providing valuable insights into the structure-activity relationships of these compounds.[4]

Table 1: Cytotoxicity of 1,8-Naphthyridine Analogs against Human Cancer Cell Lines (IC50 in µM) [4]

| Compound | R1 | R2 | R3 | HeLa | HL-60 | PC-3 |

| 1 | H | H | 3',4'-dimethoxyphenyl | >100 | >100 | >100 |

| 2 | H | CH3 | 3',4'-dimethoxyphenyl | 85.3 | 68.4 | 75.1 |

| 5 | CH3 | H | 3',4'-dimethoxyphenyl | 5.2 | 3.1 | 8.7 |

| 6 | CH3 | CH3 | 3',4'-dimethoxyphenyl | 4.8 | 2.5 | 6.4 |

| 7 | H | H | 2',4'-dimethoxyphenyl | 75.6 | 55.2 | 63.9 |

| 8 | H | CH3 | 2',4'-dimethoxyphenyl | 68.4 | 49.8 | 58.2 |

| 10 | CH3 | H | 2',4'-dimethoxyphenyl | 4.5 | 2.8 | 7.3 |

| 11 | CH3 | CH3 | 2',4'-dimethoxyphenyl | 4.1 | 2.2 | 5.9 |

| 14 | H | H | 2-naphthyl | 2.6 | 1.5 | 2.7 |

| 15 | H | CH3 | 2-naphthyl | 2.3 | 0.8 | 11.4 |

| 16 | CH3 | H | 2-naphthyl | 0.7 | 0.1 | 5.1 |

From the data presented, several key SAR trends can be observed:

-

Substitution at the C-2 position is crucial for activity. The introduction of an aryl group, particularly a naphthyl group, at the C-2 position significantly enhances cytotoxic activity (compounds 14, 15, and 16) compared to the unsubstituted analog (compound 1).[4] Bulky lipophilic groups at this position appear to be beneficial for potent activity.[4]

-

Methyl substitution at the C-5 and C-6 positions generally increases potency. For instance, the presence of a methyl group at C-6 (compound 15 vs. 14) and C-5 (compound 16 vs. 14) leads to a notable increase in cytotoxicity.[4]

-

The substitution pattern on the C-2 phenyl ring influences activity. Compounds with a 2',4'-dimethoxyphenyl ring (e.g., compounds 7, 8, 10, 11) generally exhibit stronger biological activity than those with a 3',4'-dimethoxyphenyl ring (e.g., compounds 1, 2, 5, 6).[4]

Experimental Protocols

General Synthesis of this compound Analogs (Friedlander Annulation)

A common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedlander annulation.[3][5] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).

General Procedure:

-

A mixture of 2-aminopyridine-3-carbaldehyde (1 equivalent) and an appropriate active methylene compound (1-1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol, water, or a deep eutectic solvent).[5]

-

A catalytic amount of a base (e.g., piperidine, potassium hydroxide, or choline hydroxide) or an acid is added to the mixture.[5]

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, depending on the specific reactants.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired this compound analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound analogs, the following diagrams have been generated using the DOT language.

Signaling Pathways

1,8-Naphthyridine derivatives have been shown to target several key signaling pathways implicated in cancer progression. These include pathways regulated by Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][2][3]

Caption: Inhibition of Aurora Kinase signaling by this compound analogs.

Caption: EGFR signaling pathway and its inhibition.

Caption: The HGF/c-Met signaling pathway and its antagonism.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogs.

Caption: General workflow for the synthesis of this compound analogs.

Caption: Workflow for in vitro cytotoxicity evaluation and SAR analysis.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Novel 1,8-Naphthyridin-2(1H)-one Derivatives and Their Therapeutic Targets

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the therapeutic potential of novel 1,8-naphthyridin-2(1H)-one derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant activity across a range of therapeutic areas including oncology, inflammatory disorders, and neurodegenerative diseases. This document provides a comprehensive overview of their key molecular targets, summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

The versatility of the 1,8-naphthyridine core allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a variety of key biological targets.[1][2] This guide will delve into the specifics of these interactions and the methodologies used to elucidate them.

Key Therapeutic Targets and Mechanisms of Action

This compound derivatives have been shown to exert their therapeutic effects by modulating the activity of several critical cellular proteins. The primary areas of investigation and their associated targets are outlined below.

Oncology

In the field of oncology, these derivatives have shown promise in targeting key pathways that drive cancer cell proliferation, survival, and metastasis.[3]

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been identified as inhibitors of EGFR.[4]

-

Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR signaling axis is frequently dysregulated in cancer, promoting tumorigenesis and angiogenesis. Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors.[5]

-

-

DNA Repair Pathways:

-

Cell Signaling Cascades:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The tricyclic benzonaphthyridinone inhibitor, Torin1, is a potent inhibitor of mTOR.[8]

-

Inflammatory Disorders

The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory mediators and signaling pathways.

-

Phosphodiesterases (PDEs):

-

Innate Immune Signaling:

-

TLR4/Myd88/NF-κB Pathway: This pathway is crucial for initiating the inflammatory response. A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses by suppressing this signaling cascade.

-

Neurodegenerative Diseases

While the exploration of 1,8-naphthyridin-2(1H)-ones in neurodegenerative diseases is an emerging field, the broader class of 1,8-naphthyridines has shown potential in targeting pathways relevant to conditions like Alzheimer's disease.[1][2]

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. Certain 1,8-naphthyridine derivatives have demonstrated potent inhibition of both enzymes.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound and related naphthyridinone derivatives against their respective targets.

Table 1: Anticancer Activity of Naphthyridinone Derivatives

| Compound Class | Target | Assay Type | IC50 / Ki | Reference |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Enzymatic | IC50 = 2.6 nM (for compound 2n) | [5] |

| Benzo[h][11]naphthyridin-2(1H)-one | mTOR | Cellular | IC50 = 2-10 nM (for Torin1) | [8] |

| 1,5-Naphthyridin-2(1H)-one | PARP1 | Enzymatic | IC50 = 1.55 nM (for AZD5305) | [7] |

| 1,5-Naphthyridin-2(1H)-one | PARP2 | Enzymatic | IC50 = 653 nM (for AZD5305) | [7] |

| Imidazo[3.2-b]pyrazole | EGFR del19/T790M/C797S | Cellular | IC50 = 56.9 nM (for compound 31) |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Target | Cell Line | IC50 | Reference |

| 1,8-Naphthyridin-2-carboxamide | Nitric Oxide Production | BV2 | HSR2104: 15.3 µM | |

| 1,8-Naphthyridin-2-carboxamide | TNF-α Production | BV2 | HSR2104: 12.8 µM | |

| 1,8-Naphthyridin-2-carboxamide | IL-6 Production | BV2 | HSR2104: 19.7 µM | |

| 2-Arylpyrimidine | PDE4B | Enzymatic | IC50 = 34 nM (for compound 9) | |

| 2-Arylpyrimidine | PDE4D | Enzymatic | IC50 = 82 nM (for compound 9) |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Setup: Add the test inhibitor, PARP enzyme, and biotin-labeled NAD+ to the wells.

-

Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.

-

Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.

-

Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.

-

Signal Measurement: Measure the resulting signal, which is proportional to the PARP activity.

Protein Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase.

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for phosphorylation of the substrate.

-

Detection: The extent of phosphorylation can be measured using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

-

Western Blot Analysis of NF-κB Activation

This technique is used to detect the levels of specific proteins in a sample, in this case, to assess the activation of the NF-κB pathway.

-

Cell Lysis and Protein Extraction: Treat cells with the test compound and an inflammatory stimulus (e.g., LPS). Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65 subunit of NF-κB, IκBα).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a substrate for the enzyme and detect the resulting signal (e.g., chemiluminescence). The intensity of the signal corresponds to the amount of the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

Signaling Pathways

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

In Silico Docking of 1,8-Naphthyridin-2(1H)-one Derivatives with Protein Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent inhibition of various protein kinases. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound derivatives, offering insights into their interactions with key protein kinase targets implicated in diseases such as cancer. This document outlines quantitative binding data, detailed experimental protocols for computational studies, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in silico docking and biological activity data for various this compound derivatives against several protein kinases. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Docking Scores and Binding Affinities of 1,8-Naphthyridine Derivatives against Various Protein Kinases

| Compound/Derivative | Target Protein Kinase | PDB ID | Docking Score (kcal/mol) | Re-rank Score (Kcal/mol) | Reference |

| 1,8-Naphthyridine Derivatives (L1-L5) | DNA Topoisomerase II | 1ZXM | -8.9 to -9.3 | Not Reported | [1] |

| Bevacizumab (Standard Drug) | DNA Topoisomerase II | 1ZXM | -6.0 | Not Reported | [1] |

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor | 1ERR | Better than Tamoxifen | Better than Tamoxifen | [2] |

| Tamoxifen (Reference Drug) | Human Estrogen Receptor | 1ERR | -137.807 | -106.527 | [2] |

Table 2: In Vitro Inhibitory Activity of Naphthyridine Derivatives against Protein Kinases

| Compound/Derivative | Target Protein Kinase | IC50 (µM) | Reference |

| 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one (2t) | c-Met Kinase | 2.6 | [5] |

| 1,8-Naphthyridine derivative (1e) | Carbonic Anhydrase-II (CA-II) | 0.44 ± 0.19 | [6] |

| 1,8-Naphthyridine derivative (1g) | Carbonic Anhydrase-IX (CA-IX) | 0.11 ± 0.03 | [6] |

| 1,8-Naphthyridine derivative (1a) | Carbonic Anhydrase-XII (CA-XII) | 0.32 ± 0.07 | [6] |

| 1,8-Naphthyridine derivative (1b) | Tissue-Nonspecific Alkaline Phosphatase (b-TNAP) | 0.122 ± 0.06 | [6] |

| 1,8-Naphthyridine derivative (1e) | Calf-Intestinal Alkaline Phosphatase (c-IAP) | 0.107 ± 0.02 | [6] |

| Torin2 | mTOR | 0.00025 (EC50) | [7] |

| Torin2 | PI3K | 0.2 (EC50) | [7] |

Experimental Protocols for In Silico Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][8] The following protocol outlines a general workflow for performing in silico docking of this compound derivatives against protein kinase targets.

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from a public database such as the Protein Data Bank (PDB). For example, the EGFR kinase domain can be obtained with PDB ID: 1M17.[9]

-

Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This step is crucial for preparing the binding site for the new ligand.[9]

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.

-

Assign Charges: Assign partial charges to each atom of the protein using a force field such as AMBER.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Ligand Preparation

-

Generate 3D Structure: Create the 3D structure of the this compound derivative using a molecular builder or from its 2D representation.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field, for instance, MMFF94.[9]

-

Assign Charges: Assign partial charges to the ligand atoms.

-

Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Grid Generation and Docking

-

Define Binding Site: Identify the ATP-binding site of the protein kinase, which is the target for type I and type II kinase inhibitors.

-

Grid Box Generation: Generate a grid box that encompasses the defined binding site. This grid is used by the docking algorithm to calculate the interaction energies.

-

Select Docking Algorithm: Choose a suitable docking program and algorithm, such as AutoDock Vina.[7][10]

-

Run Docking Simulation: Execute the docking simulation, where the flexible ligand is docked into the rigid protein binding site. The algorithm will generate multiple binding poses.[9]

Analysis of Results

-

Binding Pose Analysis: Analyze the predicted binding poses of the ligand within the protein's active site.

-

Interaction Analysis: Identify and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

-

Scoring and Ranking: Use the docking scores and binding affinities to rank the different derivatives and predict their potential inhibitory activity.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways involving protein kinases targeted by 1,8-naphthyridine derivatives and a typical workflow for in silico drug discovery.

Caption: A general workflow for an in silico molecular docking experiment.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell processes.

Caption: The EGFR signaling pathway, often dysregulated in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 9. benchchem.com [benchchem.com]

- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthetic History of 1,8-Naphthyridin-2(1H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth review of the key synthetic strategies developed over the years for the construction of this important molecular framework. We will delve into the classical and modern methodologies, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating reaction pathways and workflows using logical diagrams.

Friedländer Annulation: A Cornerstone in Naphthyridinone Synthesis